molecular formula C12H16O2S B7938018 3-(4-Methoxy-2-methylphenyl)thiolan-3-ol

3-(4-Methoxy-2-methylphenyl)thiolan-3-ol

Cat. No.: B7938018
M. Wt: 224.32 g/mol
InChI Key: HCLVJPLDFYAJBP-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)thiolan-3-ol (CAS: 752965-76-7) is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 4-methoxy-2-methylphenyl group.

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9-7-10(14-2)3-4-11(9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLVJPLDFYAJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiolan-3-ol Derivatives

The thiolan-3-ol core distinguishes this compound from other sulfur-containing heterocycles. For example:

  • 2-Thioxo-3-(substituted phenyl)-imidazolidin-4-ones (): These compounds feature a five-membered imidazolidinone ring with a thioxo group.
Aromatic Substitution Patterns

The 4-methoxy-2-methylphenyl group is shared with other pharmacologically relevant compounds:

  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine, ): This corticotropin-releasing factor (CRF) receptor antagonist shares the same aromatic substituent but incorporates a pyrazolopyrimidine core. The larger, planar heterocycle likely enhances receptor binding affinity compared to the flexible thiolane ring .

Pharmacological and Physicochemical Properties

The table below summarizes key differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
3-(4-Methoxy-2-methylphenyl)thiolan-3-ol Thiolane 4-Methoxy-2-methylphenyl ~212.3 (estimated) Discontinued; moderate polarity
MPZP () Pyrazolo[1,5-a]pyrimidine 4-Methoxy-2-methylphenyl ~429.5 CRF antagonist; high receptor affinity
3-(Methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole () 1,2,4-Triazole Methylthio, trimethoxyphenyl ~385.4 Enzyme inhibition potential
5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol () 1,2,4-Triazole Methoxyphenethyl, methoxyphenyl ~367.4 High crystallinity (X-ray data)
Key Observations :
  • Bioactivity : MPZP demonstrates the importance of the 4-methoxy-2-methylphenyl group in receptor binding, though the thiolane core may limit similar activity in the target compound due to conformational flexibility .
  • Stability : Thiolane rings are prone to oxidation, whereas pyrazolopyrimidines (e.g., MPZP) and triazoles () exhibit greater metabolic stability .

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